
3-Amino-1-phenylprop-2-en-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-phenylprop-2-en-1-one;hydrochloride is an organic compound with a unique structure that includes both an amino group and a phenyl group attached to a prop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylprop-2-en-1-one;hydrochloride typically involves a Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride are used as starting materials . The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-phenylprop-2-en-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-phenylprop-2-en-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 3-Amino-1-phenylprop-2-en-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity or the alteration of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-2-propyn-1-amine hydrochloride: This compound has a similar structure but includes a propynyl group instead of a prop-2-en-1-one backbone.
Acrylophenone: This compound is structurally similar but lacks the amino group present in 3-Amino-1-phenylprop-2-en-1-one;hydrochloride.
Uniqueness
The presence of both an amino group and a phenyl group in this compound makes it unique compared to other similar compounds
Eigenschaften
CAS-Nummer |
50421-94-8 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
3-amino-1-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7H,10H2;1H |
InChI-Schlüssel |
YMARDOHBIDLLCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
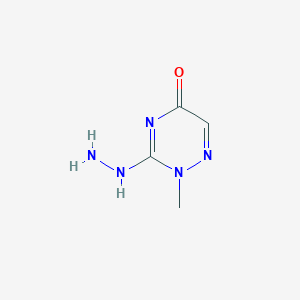
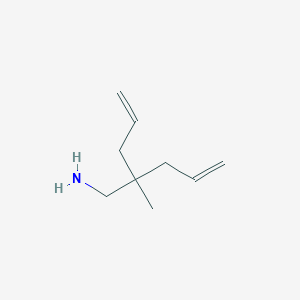
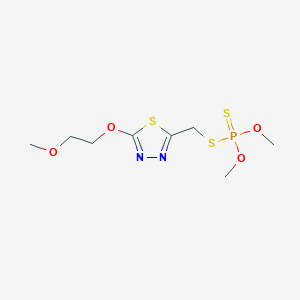

![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
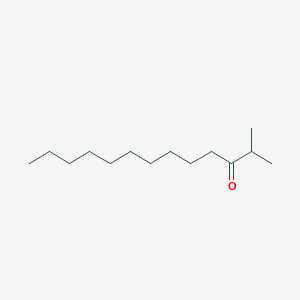

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)


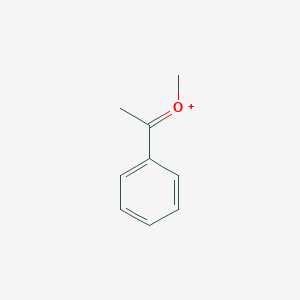
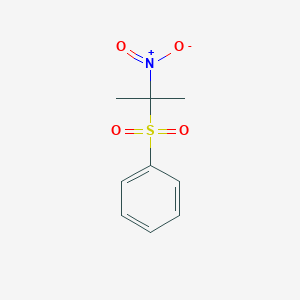
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
